Cyclo-(L-arginine-L-proline) inhibitor
Description
Overview of Cyclic Dipeptides (Diketopiperazines) in Biomedical Research
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, created by the condensation of two α-amino acids. mdpi.com These compounds form a stable and rigid six-membered ring, which provides significant resistance to degradation by proteases when compared to their linear counterparts. mdpi.com Initially, DKPs were often overlooked and considered mere byproducts or degradation products of proteins. nih.gov However, they are now recognized as crucial metabolic intermediates and a valuable platform for therapeutic discovery. nih.gov
Found in a wide variety of organisms, from bacteria to humans, DKPs exhibit a vast range of biological and pharmacological activities. mdpi.comnih.gov Their unique structural features, including a rigid conformation and increased cell permeability, make them attractive scaffolds for drug discovery. nih.govnih.gov Proline-containing DKPs, in particular, have been a focus of research due to their enhanced ability to bind to diverse biological targets with high affinity. nih.gov The scientific community's interest in DKPs is driven by their potential applications in therapeutics and biotechnology, leading to ongoing research into their structural and functional properties. mdpi.com They have been investigated for a variety of potential uses, including as anticancer, antibacterial, antifungal, and antiviral agents. nih.govwikipedia.org
to Cyclo-(L-arginine-L-proline) as a Research Compound with Inhibitory Properties
Cyclo-(L-arginine-L-proline), a specific cyclic dipeptide, has emerged as a compound of interest in biomedical research due to its inhibitory properties. This compound is formed from the amino acids L-arginine and L-proline. The presence of the positively charged arginine residue and the conformationally rigid proline ring are key features that contribute to its biological activity.
Research into Cyclo-(L-arginine-L-proline) has highlighted its potential as an inhibitor of certain enzymes, such as arginase. nih.gov Arginase is an enzyme that plays a crucial role in the urea (B33335) cycle by converting L-arginine to L-ornithine and urea. nih.gov The inhibition of arginase by compounds like Cyclo-(L-arginine-L-proline) is a significant area of investigation, particularly in fields like immuno-oncology. nih.gov By blocking arginase, these inhibitors can prevent the depletion of L-arginine, an amino acid essential for the proliferation and function of immune cells like T-cells. nih.gov
Significance of Inhibitory Compounds in Biological Systems Research
Inhibitory compounds are molecules that bind to enzymes and decrease their activity, playing a crucial role in the regulation of biological processes. youtube.com They are fundamental for maintaining cellular homeostasis by controlling metabolic pathways and preventing the overproduction of metabolites. youtube.comquora.com The study of enzyme inhibitors is vital for understanding the function of specific enzymes in a controlled manner; by inhibiting a particular enzyme, researchers can observe the resulting effects on downstream processes and gain insights into the enzyme's cellular role. numberanalytics.com
The significance of inhibitory compounds extends broadly into medicine and drug development. sigmaaldrich.com Many therapeutic drugs function by inhibiting specific enzymes. sigmaaldrich.com For example, protease inhibitors are used in the treatment of HIV/AIDS, and other enzyme inhibitors are used in chemotherapy to target enzymes involved in DNA synthesis. youtube.com The manipulation of enzyme activity with inhibitors is critical for addressing a range of conditions, including infectious diseases, cancer, and inflammatory responses. sigmaaldrich.com Therefore, the discovery and characterization of novel inhibitory compounds are major objectives in biomedical research. numberanalytics.com
Research Objectives and Scope for Cyclo-(L-arginine-L-proline)
The primary research objective for Cyclo-(L-arginine-L-proline) is to investigate and characterize its inhibitory activity against specific biological targets, most notably the enzyme arginase. nih.gov A key goal is to understand the structure-activity relationship, determining how its chemical structure, including the stereochemistry and the presence of charged residues, influences its binding affinity and inhibitory potency. Researchers aim to elucidate the precise mechanism by which this compound inhibits its target enzymes.
The scope of research on Cyclo-(L-arginine-L-proline) encompasses several areas. In the context of cancer research, studies are focused on its potential to enhance anti-tumor immune responses by modulating the tumor microenvironment. Specifically, by inhibiting arginase, the compound could counteract the immune-suppressive effects of myeloid-derived suppressor cells (MDSCs). Furthermore, research is exploring its potential applications in inflammatory conditions, such as rheumatoid arthritis, where L-arginine metabolism plays a role in joint inflammation. The compound also serves as a model for understanding the broader biological roles of diketopiperazines and for designing more potent and selective therapeutic agents.
Compound Data
Table 1: Comparison of Selected Cyclic Dipeptides
| Compound | Constituent Amino Acids | Key Structural Feature | Reported Biological Activity |
| Cyclo-(L-arginine-L-proline) | L-arginine, L-proline | Positively charged guanidinium (B1211019) group, rigid proline ring | Arginase inhibitor, potential immune modulator. nih.gov |
| Cyclo-(L-phenylalanine-L-proline) | L-phenylalanine, L-proline | Hydrophobic aromatic ring | Antifungal, weak antitumor, neuroprotective effects. nih.govnih.gov |
| Cyclo-(L-leucine-L-proline) | L-leucine, L-proline | Aliphatic, moderately lipophilic side chain | Inhibits biofilm formation. nih.gov |
| Cyclo-(histidine-proline) | L-histidine, L-proline | Imidazole ring | Modulates brain activities, potential treatment for neurodegenerative diseases. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N5O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[3-[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
InChI |
InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8-/m0/s1 |
InChI Key |
ZRJHYOXNWCMGMW-YUMQZZPRSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Synonyms |
CI 4 CI-4 cyclo(Arg-Pro) cyclo(arginyl-prolyl) cyclo(L-Arg-D-Pro) |
Origin of Product |
United States |
Discovery and Research Context of Cyclo L Arginine L Proline
Historical Context of Discovery and Initial Reports
The discovery of Cyclo-(L-arginine-L-proline) is rooted in the exploration of natural products from marine and microbial origins. Initial investigations into cyclic dipeptides, a class of compounds widespread in nature, led to its identification. The compound was first noted for its significant biological activity as a chitinase (B1577495) inhibitor and was designated CI-4, signifying Chitinase Inhibitor-4. This inhibitory action targets family 18 chitinases, where the compound is thought to mimic the structure of reaction intermediates in the enzyme's active site.
Cyclic dipeptides, also known as 2,5-diketopiperazines, represent the simplest form of cyclic peptides and are recognized for their structural and functional diversity. The presence of a proline residue in Cyclo-(L-arginine-L-proline) imparts significant conformational rigidity to the molecule. This structural constraint is a key feature of proline-containing diketopiperazines, often contributing to enhanced bioactivity and selectivity compared to their linear peptide counterparts.
Further research and structural analysis using high-resolution crystallographic studies provided detailed insights into its mechanism of inhibition. These foundational studies established Cyclo-(L-arginine-L-proline) as a notable member of the cyclic dipeptide family and a subject of interest for its biochemical properties.
Natural Occurrence and Elucidation from Biological Sources
Cyclo-(L-arginine-L-proline) has been isolated from a diverse range of biological sources, highlighting its broad distribution across different taxonomic groups. Its presence in both marine invertebrates and terrestrial bacteria suggests a conserved role in various biological systems.
The elucidation of its structure from these natural sources was accomplished through the application of sophisticated analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography were instrumental in providing a complete structural characterization of the molecule.
One notable instance of its isolation was from the marine sponge Axinella vaceleti, where it was identified as part of a series of related metabolites named Verpacamides. The co-occurrence of these compounds within the same organism suggests the presence of coordinated biosynthetic pathways for producing these cyclic dipeptides. Proline-rich cyclic peptides, in general, are frequently found in marine organisms like sponges, tunicates, and cyanobacteria. nih.gov The biosynthesis of arginine and proline is linked, with both amino acids derivable from glutamate. wikipedia.orgyoutube.com Studies in humans have shown that proline can serve as a dietary precursor for arginine synthesis. nih.govnih.gov
Table 1: Documented Natural Sources of Cyclo-(L-arginine-L-proline)
| Category | Organism |
| Bacteria | Streptomyces nigra |
| Pseudomonas species | |
| Marine Sponge | Axinella vaceleti |
Academic Synthetic Strategies and Derivatization Approaches for Inhibitory Studies
The unique structure and biological activity of proline-containing cyclic peptides have driven the development of various synthetic strategies in academic research. These approaches aim not only to produce the natural compound but also to create derivatives (analogs) to probe and enhance its inhibitory potential against various biological targets, such as arginase and nitric oxide synthase. nih.govnih.gov
Solution-phase peptide synthesis has been a common method for creating cyclic peptides containing arginine and proline. researchgate.net This typically involves the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) to form the peptide bonds, followed by cyclization of the linear peptide precursor. researchgate.net Protecting groups are essential during the synthesis to prevent unwanted side reactions. researchgate.net
A significant focus of derivatization has been to create conformationally constrained analogs. By introducing bicyclic structures or other rigid elements into the proline ring, researchers can lock the molecule into a specific three-dimensional shape. nih.gov This approach is based on the hypothesis that a rigid conformation can reduce the entropic penalty upon binding to a target enzyme, thus improving inhibitory potency. nih.gov For instance, creating bicyclic prolines that favor a Cγ-exo conformation has been shown to significantly improve potency against arginase. nih.gov
Various synthetic routes have been developed to access these complex, stereochemically defined proline derivatives:
[2+2] Cycloaddition: This reaction has been used to construct [3.2.0] bicyclic proline systems. nih.gov
Alkylation and Cyclization: Stepwise alkylation and subsequent cyclization reactions have been employed to form [3.3.0] bicyclic proline structures. nih.gov
Bridged Analogs: The synthesis of bridged [3.2.1] and [2.2.1] bicyclic analogs has been achieved to lock the proline ring into a desired conformation. nih.gov
These synthetic endeavors have led to the creation of novel and potent inhibitors, demonstrating that strategic derivatization of the core Cyclo-(L-arginine-L-proline) structure is a powerful tool for developing targeted therapeutics. nih.govnih.govresearchgate.net The synthesis of bicyclic peptides composed of alternating tryptophan and arginine residues has also been explored for applications like drug delivery. thesciencein.org
Table 2: Examples of Synthetic Approaches for Arginine-Proline Containing Inhibitors
| Synthetic Strategy | Target Structure Type | Key Reactions |
| Solution-Phase Synthesis | Monocyclic Peptides | Peptide coupling (e.g., with DCC), Cyclization |
| [2+2] Cycloaddition | [3.2.0] Bicyclic Proline Analogs | In situ ketene (B1206846) generation, Cycloaddition |
| Alkylation & Cyclization | [3.3.0] Bicyclic Proline Analogs | Alkylation of ketones, Intramolecular cyclization |
| Bridged Ring Synthesis | [3.2.1] and [2.2.1] Bicyclic Proline Analogs | Multi-step sequences to form bridged systems |
Molecular Mechanisms of Inhibition and Biological Targets
Primary Enzyme/Target Identification and Specificity Profiling
The specificity of Cyclo-(L-arginine-L-proline) has been evaluated against several enzyme families. The most definitive inhibitory role has been established for its action on chitinases, whereas its interaction with other targets like arginase isoforms and various transporters and proteases is not substantially supported by current research.
Arginase 1 (ARG1) and Arginase 2 (ARG2) are critical enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea (B33335). While the amino acid L-arginine is a component of Cyclo-(L-arginine-L-proline), and arginase inhibitors are a significant area of therapeutic research, there is no direct evidence in the reviewed scientific literature to suggest that Cyclo-(L-arginine-L-proline) itself is a direct inhibitor of the ARG1 or ARG2 isoforms. Research into immunotherapy has suggested that derivatives of this cyclic dipeptide could potentially be developed as arginase inhibitors to modulate the immune response, but this remains a prospective application rather than a documented activity of the parent compound.
The most well-documented inhibitory activity of Cyclo-(L-arginine-L-proline) and its stereoisomers is against Family 18 chitinases. nih.gov These enzymes are crucial for the life cycle of a range of pathogens, including fungi and insects, making them attractive therapeutic targets. globalsciencebooks.infobath.ac.uk
Cyclo-(L-arginine-L-proline) and its diastereomer, Cyclo-(L-Arg-D-Pro) (also known as CI-4), have been identified as inhibitors of this enzyme family. researchgate.netnih.gov Studies have shown that the proline residue is essential for the interaction with the chitinase (B1577495) active site. globalsciencebooks.info The inhibitory potency of Cyclo-(L-arginine-L-proline) has been quantified, showing measurable, albeit moderate, activity. nih.gov For instance, one study reported that at a concentration of 1.0 mM, Cyclo-(L-arginine-L-proline) inhibited 18% of the activity of a chitinase from Bacillus sp. nih.gov Structural studies of related cyclic dipeptides complexed with chitinases have revealed that the common cyclo-(Gly-L-Pro) substructure is sufficient for binding, which allows for chemical modifications to the side chain of the non-proline residue to potentially enhance inhibitory strength. researchgate.net
Detailed Mechanistic Elucidation of Enzyme Inhibition
Active Site Interactions and Binding Modes (e.g., mimicry of reaction intermediates)
A primary mechanism by which Cyclo-(L-arginine-L-proline) exerts its inhibitory effect is through direct interaction with the active site of target enzymes. A notable example is its inhibition of family 18 chitinases. High-resolution crystallographic studies have revealed that the compound binds within the enzyme's active site, effectively blocking access to the natural substrate.
The inhibitory power of Cyclo-(L-arginine-L-proline) against chitinases is significantly enhanced by its ability to act as a transition-state analogue, mimicking the structure of proposed reaction intermediates. This mimicry allows for a more stable and prolonged interaction with the enzyme compared to the actual substrate, thereby leading to potent inhibition. The cyclic structure of the dipeptide, combined with the specific stereochemistry of the L-arginine and L-proline residues, is crucial for this binding. The positively charged guanidinium (B1211019) group of the arginine residue may play a role in binding to anion-rich targets, such as the active sites of certain enzymes.
Kinetic Characterization of Inhibition (e.g., competitive, non-competitive, allosteric modulation)
Enzyme inhibition can be broadly categorized based on its effect on enzyme kinetics. The primary types are competitive, non-competitive, and allosteric inhibition.
Competitive Inhibition: In this mode, an inhibitor molecule, which often structurally resembles the substrate, competes for the same active site on the enzyme. libretexts.orgyoutube.com This binding prevents the substrate from accessing the active site. Kinetically, competitive inhibition leads to an increase in the apparent Michaelis constant (Km), meaning a higher substrate concentration is needed to achieve half of the maximum reaction velocity (Vmax). youtube.com However, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate. libretexts.org Given that Cyclo-(L-arginine-L-proline) binds to the active site of chitinases and mimics the substrate, its inhibition of this enzyme class follows a competitive model.
Non-competitive Inhibition: This type of inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.orgyoutube.comyoutube.com This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency, preventing the formation of the product. youtube.com In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetically, this results in a decrease in Vmax, but the Km remains unchanged because the inhibitor does not interfere with the substrate's ability to bind to the active site. youtube.comnih.gov
Allosteric Modulation: Allosteric modulation is a broader term that includes non-competitive inhibition, where binding at an allosteric site regulates the enzyme's activity. nih.gov Peptides rich in proline and arginine have been identified as allosteric inhibitors of the proteasome. nih.govnih.gov These peptides bind to the proteasome at a location distant from the catalytic active sites, specifically at an outer face in a pocket typically used by natural activators. nih.govosti.gov This interaction perturbs the enzyme's structure and conformational dynamics, which in turn inhibits the degradation of specific protein substrates without completely blocking all proteasome activity. nih.govosti.gov This suggests that compounds with proline and arginine motifs, like Cyclo-(L-arginine-L-proline), have the potential for allosteric modulation of complex enzyme systems.
| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km | Example Mechanism |
|---|---|---|---|---|
| Competitive | Active Site | No Change | Increase | Inhibitor mimics the substrate and competes for binding. libretexts.org |
| Non-competitive | Allosteric Site | Decrease | No Change | Inhibitor binding changes enzyme conformation, reducing catalytic efficiency. youtube.comnih.gov |
| Allosteric | Allosteric Site | Variable (Decrease/Increase) | Variable | Binding at a distant site modulates enzyme's conformational dynamics and activity. nih.govosti.gov |
Structural Basis of Inhibitory Specificity
The specificity of an inhibitor for its target is determined by its unique three-dimensional structure and chemical properties, which allow it to bind preferentially to one enzyme over others. For Cyclo-(L-arginine-L-proline), several factors contribute to its inhibitory specificity.
High-resolution crystallographic studies provide the most definitive insights into the structural basis of inhibition. In the case of its interaction with family 18 chitinases, the precise orientation of the cyclic dipeptide within the active site, stabilized by a network of interactions, explains its potent and specific inhibition.
Key structural features determining specificity include:
Stereochemistry : The spatial arrangement of atoms is critical. Generally, cyclic dipeptides with all-L configurations, such as Cyclo-(L-arginine-L-proline), tend to exhibit higher bioactivity because they are more compatible with the binding pockets of mammalian enzymes.
Charged Residues : The positively charged guanidinium group of the arginine residue can form strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target's binding pocket, enhancing both affinity and specificity.
Conformational Rigidity : The cyclic nature of the molecule restricts its conformational freedom, pre-organizing it for a favorable binding orientation within the target's active site and reducing the entropic penalty of binding.
These structural elements collectively ensure that Cyclo-(L-arginine-L-proline) fits snugly and interacts effectively with the specific molecular architecture of its target enzymes, such as chitinase, while having a lower affinity for other proteins.
Downstream Molecular and Cellular Signaling Pathway Modulation Resulting from Inhibition
The inhibition of specific enzymes by Cyclo-(L-arginine-L-proline) can trigger a cascade of downstream effects, modulating various cellular signaling pathways. Arginine and proline themselves are central nodes in amino acid metabolism, and interfering with their associated pathways can have significant consequences. nih.govwikipedia.orgnih.gov
Key modulated pathways include:
Immune Modulation : Cyclo-(L-arginine-L-proline) has been shown to enhance T-cell activation. It achieves this by counteracting the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs), a cell type that often infiltrates tumor microenvironments. This suggests a role for the inhibitor in modulating immune responses, particularly in the context of cancer immunotherapy.
Arginine and Proline Metabolism : The metabolic pathways of arginine and proline are interconnected, with intermediates flowing between them. wikipedia.orgnih.gov Arginine is a precursor for numerous bioactive molecules, including nitric oxide (a key signaling molecule in the cardiovascular system), polyamines, and creatine. nih.gov By inhibiting enzymes that utilize arginine or proline, Cyclo-(L-arginine-L-proline) can disrupt the balance of these metabolic networks. For instance, targeting the glutamine-arginine-proline axis is being explored as a cancer therapy strategy, as many tumor cells are highly dependent on these amino acids. nih.govmdpi.com
Extracellular Matrix and Collagen Synthesis : Research indicates that Cyclo-(L-arginine-L-proline) can block the deposition of triple-helical collagen. This disrupts the formation of the tumor microenvironment, which is critical for cancer cell support and progression.
Oxidative Stress and DNA Damage Response : Related cyclic dipeptides, such as cyclo(phenylalanine-proline), have been found to induce the production of reactive oxygen species (ROS). nih.gov Elevated ROS can lead to cellular stress and DNA damage, activating signaling pathways like the ATM-CHK2 cascade, which responds to DNA double-strand breaks. nih.gov The deprivation of amino acids like proline and arginine through metabolic inhibition can also lead to the production of ROS, suggesting a potential mechanism for inducing cell death in cancer cells. mdpi.com
| Modulated Pathway | Observed Effect of Inhibition | Potential Cellular Outcome | Reference |
|---|---|---|---|
| Immune Signaling | Enhances T-cell activation by counteracting MDSC suppression. | Strengthened anti-tumor immune response. | |
| Collagen Biosynthesis | Inhibition of triple-helical collagen deposition. | Disruption of tumor microenvironment. | |
| Amino Acid Metabolism | Disruption of the glutamine-arginine-proline metabolic axis. | Starvation and death of dependent cancer cells. | nih.govmdpi.com |
| Oxidative Stress Response | Induction of Reactive Oxygen Species (ROS). | Activation of DNA damage pathways (e.g., ATM-CHK2) and apoptosis. | mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of Cyclo L Arginine L Proline and Analogues
Influence of Cyclic Dipeptide Core Conformation on Inhibitory Potency
The conformation of the 2,5-diketopiperazine (DKP) ring, the core structure of cyclic dipeptides, and the pucker of the proline ring are critical determinants of inhibitory potency. The DKP ring can adopt different conformations, such as boat and planar forms, which are influenced by the substituents on the ring. This conformational flexibility, or rigidity, dictates the spatial orientation of the amino acid side chains, which in turn affects their interaction with target proteins. scispace.com
In proline-containing cyclic dipeptides, the pyrrolidine ring of proline is not planar and can exist in two primary puckered conformations: Cγ-exo and Cγ-endo. nih.govnih.gov In the Cγ-exo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. nih.govnih.gov The energy difference between these two conformations is small, allowing for rapid interconversion. nih.gov However, the preference for one pucker over the other can significantly impact the orientation of the substituents and, consequently, the binding affinity to a biological target. nih.gov
For instance, in the development of arginase inhibitors, it was found that analogues that favored the Cγ-exo conformation of the proline ring exhibited improved potency. nih.gov This preference for the Cγ-exo conformation was hypothesized to lower the entropic penalty upon binding to the enzyme. nih.gov Quantum mechanical calculations and X-ray crystallography have confirmed the Cγ-exo conformation in potent bicyclic proline-containing arginase inhibitors. nih.gov
| Compound | Proline Ring Conformation Preference | Arginase 1 (Arg1) Inhibitory Potency (IC50, nM) |
|---|---|---|
| Analog 1 (Initial Lead) | Exo/Endo flexibility | Potent |
| Bicyclic Analog 4 ( nih.govnih.gov system) | Favors Cγ-exo | 2.2 |
| Bicyclic Analog 5 ( nih.govnih.gov system) | Favors Cγ-exo | 3.9 |
| Bicyclic Analog 8 ( nih.govnih.gov system) | Favors Cγ-exo | 67 |
Role of L-Arginine and L-Proline Residues in Binding Affinity and Selectivity
The specific amino acid residues, L-arginine and L-proline, that constitute Cyclo-(L-arginine-L-proline) play distinct and crucial roles in its binding to target enzymes.
The L-arginine residue provides a positively charged guanidinium (B1211019) group at the end of its side chain. This guanidinium group is a key pharmacophoric feature, capable of forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pocket of target enzymes. These electrostatic interactions are often critical for high-affinity binding and can contribute significantly to the inhibitor's potency and selectivity. The length and flexibility of the arginine side chain allow the guanidinium group to orient itself optimally to engage with these complementary charged residues in the active site.
The L-proline residue , on the other hand, contributes to the conformational rigidity of the cyclic dipeptide. Its unique cyclic structure, where the side chain is bonded back to the backbone nitrogen, restricts the conformational freedom of the molecule. mdpi.com This pre-organization of the molecule into a more defined conformation reduces the entropic penalty of binding to a target, which can lead to enhanced binding affinity. nih.gov The rigidity imparted by the proline ring helps to maintain the bioactive conformation of the inhibitor, ensuring that the key interacting groups, such as the arginine side chain, are presented in the correct orientation for binding.
Impact of Stereochemistry on Biological Activity (e.g., L-Arg-L-Pro vs. L-Arg-D-Pro)
Generally, cyclic dipeptides with all-L configurations, such as Cyclo-(L-arginine-L-proline), tend to exhibit higher bioactivity in mammalian systems because they are more compatible with the chiral binding pockets of enzymes, which are themselves composed of L-amino acids. However, the introduction of a D-amino acid can sometimes lead to different or even enhanced activity against certain targets.
| Compound | Chitinase (B1577495) Inhibition (%) at 1.0 mM | Target Enzyme |
|---|---|---|
| Cyclo-(L-arginine-L-proline) | 18 | Bacillus sp. chitinase |
| Cyclo-(L-arginine-D-proline) (CI-4) | 17 | Bacillus sp. chitinase |
The stereochemical configuration not only affects potency but can also influence the selectivity and the type of biological activity observed. For other cyclic dipeptides, different stereoisomers have been shown to possess distinct activity profiles, including antibacterial, antifungal, and cytotoxic effects. nih.govmdpi.com
Analysis of Side Chain Modifications and Diketopiperazine Ring Substitutions for Improved Inhibition
To improve the inhibitory potency, selectivity, and pharmacokinetic properties of Cyclo-(L-arginine-L-proline), researchers have explored various modifications to both the amino acid side chains and the diketopiperazine (DKP) ring.
Side Chain Modifications:
Modifications to the L-arginine side chain often focus on the guanidinium group to fine-tune its basicity and interaction with the target. While the positively charged guanidinium group is often essential for activity, alterations can sometimes lead to improved properties.
| Compound | Modification | Human Arginase 1 (hARG1) Inhibitory Potency (IC50, nM) |
|---|---|---|
| Proline-derived boronic acid inhibitor (4a) | Unsubstituted proline core | 10 |
| Analog with 4-fluoro-proline (27) | Fluorine substitution on proline ring | 4 |
| Analog with 4-hydroxy-proline (18) | Hydroxyl substitution on proline ring | 6 |
Diketopiperazine Ring Substitutions:
The diketopiperazine ring itself can be a target for modification. Introducing substituents on the DKP ring can alter its conformation and provide additional points of interaction with the target enzyme. These modifications can also be used to improve the drug-like properties of the molecule, such as solubility and metabolic stability. The synthesis of diverse libraries of analogues with systematic modifications to the DKP ring is a common strategy in SAR studies to identify compounds with enhanced therapeutic potential.
Computational Approaches to SAR and Inhibitor Design (e.g., Structure-Based Drug Design, Molecular Docking)
Computational methods play a pivotal role in modern drug discovery and are extensively used in the SAR studies and design of inhibitors based on the Cyclo-(L-arginine-L-proline) scaffold. Techniques such as structure-based drug design (SBDD) and molecular docking provide valuable insights into the molecular interactions between inhibitors and their target enzymes, thereby guiding the rational design of more potent and selective compounds. nih.govresearchgate.net
Structure-Based Drug Design (SBDD):
SBDD relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. With a known target structure, potential inhibitors can be designed to fit precisely into the active site, maximizing favorable interactions and minimizing unfavorable ones. For example, the co-crystal structure of an inhibitor bound to its target enzyme can reveal key binding interactions, such as hydrogen bonds and ionic interactions. nih.gov This information can then be used to design new analogues with modifications that enhance these interactions or create new ones. In the development of proline-derived arginase inhibitors, modeling based on the co-crystal structure of an initial lead compound with human arginase 1 (hARG1) suggested that introducing small polar substituents on the proline core could be beneficial for potency. nih.gov This hypothesis was then tested synthetically, leading to the discovery of more potent inhibitors. nih.gov
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the target enzyme) to form a stable complex. mdpi.comnih.govscielo.br Docking algorithms explore various possible binding poses of the ligand in the active site and score them based on a scoring function that estimates the binding affinity. This allows for the virtual screening of large libraries of compounds to identify potential hits and to prioritize compounds for synthesis and biological testing. Molecular docking can also be used to understand the binding modes of known inhibitors and to predict how structural modifications might affect their binding. For instance, docking studies can help to visualize how different stereoisomers or analogues with modified side chains fit into the active site, providing a rationale for observed differences in their biological activity.
By integrating these computational approaches with experimental techniques, researchers can accelerate the process of inhibitor design and optimization, leading to the development of novel therapeutic agents with improved efficacy and selectivity.
Biological Activities and Preclinical Research Models in Vitro and in Vivo Non Human
Anti-Cancer Research Applications
Cyclo-(L-arginine-L-proline) has been a subject of investigation in oncology research for its potential to influence cancer cell proliferation and modulate the immune response within the tumor microenvironment. Its activity is primarily linked to its role as an inhibitor of arginase, an enzyme that plays a critical role in arginine metabolism.
Laboratory studies using cancer cell lines (in vitro models) have demonstrated that Cyclo-(L-arginine-L-proline) can inhibit the growth and proliferation of various types of cancer cells. The compound has shown significant proliferation inhibition against glioma cells and moderate cytotoxic effects against colon and ovarian cancer cell lines . The efficacy of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
Table 1: In Vitro Cytotoxicity of Cyclo-(L-arginine-L-proline) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reported Effect | Reference |
|---|---|---|---|---|
| U87-MG | Glioma | 5.8 µM | Significant proliferation inhibition | |
| HCT-116 | Colon Cancer | 21.4 µM | Moderate cytotoxicity |
A key area of research for Cyclo-(L-arginine-L-proline) is its ability to modulate the immune system's response to cancer. Myeloid-Derived Suppressor Cells (MDSCs) are a type of immune cell that accumulates in tumors and suppresses the activity of T-cells, which are crucial for killing cancer cells nih.gov. MDSCs exert this suppressive effect in part by producing high levels of the enzyme arginase nih.govscienceopen.com.
Arginase depletes L-arginine, an amino acid essential for T-cell proliferation and function, from the tumor microenvironment scienceopen.comresearchgate.net. This L-arginine starvation impairs T-cell receptor signaling, downregulates the expression of the CD3ζ chain (a key component for T-cell activation), and arrests T-cells in the G0-G1 phase of the cell cycle, thereby preventing their proliferation and anti-tumor activity scienceopen.commdpi.comdntb.gov.ua.
By inhibiting arginase, Cyclo-(L-arginine-L-proline) is investigated for its potential to counteract this MDSC-mediated immune suppression . Restoring L-arginine levels in the tumor microenvironment can enhance T-cell activation, proliferation, and effector functions, thus promoting a more robust anti-tumor immune response researchgate.netnih.gov.
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that influences tumor growth and progression nih.gov. Arginine metabolism is a critical metabolic pathway within the TME mdpi.comnih.gov. Abnormalities in this pathway are associated with cancer progression and immune escape nih.gov.
Tumor cells and MDSCs within the TME often exhibit high arginase activity, leading to the depletion of arginine mdpi.comresearchgate.net. This arginine deprivation not only suppresses T-cell function but also promotes the synthesis of polyamines and proline, which can support tumor cell proliferation and collagen synthesis mdpi.comnih.gov.
Cyclo-(L-arginine-L-proline), as an arginase inhibitor, can modulate this metabolic landscape . By blocking the breakdown of arginine, it helps maintain its availability within the TME. This action is hypothesized to shift the balance from an immunosuppressive environment to one that supports anti-tumor immunity, primarily by restoring T-cell function scienceopen.commdpi.com. Research focuses on how targeting the glutamine-arginine-proline metabolic axis could provide therapeutic opportunities in cancer nih.govtandfonline.com.
To evaluate the effectiveness of immunomodulatory agents like Cyclo-(L-arginine-L-proline) in a living organism with a competent immune system, researchers use syngeneic mouse models td2inc.comcrownbio.com. In these models, mouse cancer cell lines are implanted into mice of the same inbred strain, ensuring a fully functional immune system that can interact with the tumor td2inc.comcrownbio.com.
Studies on arginase inhibitors in such models have shown that they can modestly inhibit tumor growth when used as a single agent scienceopen.com. More significantly, they have been shown to potentiate the anti-tumor effects of immune checkpoint inhibitors, such as anti-PD-1 antibodies scienceopen.com. These models are crucial for understanding how manipulating arginine metabolism can overcome resistance to immunotherapy and improve clinical outcomes nih.govwhiterose.ac.uk. The rationale is that by inhibiting arginase, the T-cell response is invigorated, making the tumor more susceptible to attack by the immune system, especially when combined with therapies that release the "brakes" on T-cells scienceopen.comcuris.com.
Anti-Inflammatory and Autoimmune Disease Research
The modulatory effects of Cyclo-(L-arginine-L-proline) on amino acid metabolism and immune cell function extend to research in inflammatory and autoimmune diseases.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints globalresearchonline.net. Preclinical research suggests a potential role for Cyclo-(L-arginine-L-proline) in this area, with studies indicating it may have the potential to inhibit joint inflammation and bone loss . The development of RA involves a complex interplay of genetic and environmental factors, leading to an autoimmune response against components of the joint, such as citrullinated proteins globalresearchonline.netnih.govnih.gov.
Preclinical research for RA often employs animal models such as collagen-induced arthritis, where an autoimmune reaction against collagen is triggered, mimicking aspects of the human disease globalresearchonline.netthe-rheumatologist.org. These models are valuable for evaluating the anti-inflammatory and immunosuppressive effects of experimental compounds globalresearchonline.nettbzmed.ac.ir. The investigation of Cyclo-(L-arginine-L-proline) in such models would aim to determine its ability to modulate the underlying immune-driven inflammation characteristic of the disease.
Modulation of Inflammatory Pathways and Cytokine Production in Research Settings
Preclinical research suggests that Cyclo-(L-arginine-L-proline) holds therapeutic potential for inflammatory conditions due to its ability to modulate the production of cytokines, which are key signaling molecules in the immune system. While direct studies detailing the complete cytokine profile affected by Cyclo-(L-arginine-L-proline) are limited, research on related cyclic dipeptides provides insight into its potential mechanisms.
Cyclic dipeptides containing arginine have been observed to influence cytokine production. For instance, certain arginine-derived cyclic dipeptides have been shown to stimulate the production of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4) by human peripheral blood mononuclear cells, without significantly affecting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests a potential role for Cyclo-(L-arginine-L-proline) in shifting the immune response towards a less inflammatory state.
Furthermore, other proline-based cyclic dipeptides have been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways. For example, Cyclo(Phe-Pro) has been found to inhibit the NF-κB pathway, a central regulator of inflammatory responses. asm.org Given that L-arginine itself plays a significant role in immune modulation, affecting T-cell function and macrophage polarization, its inclusion in a rigid cyclic structure like Cyclo-(L-arginine-L-proline) is an active area of investigation for its immunomodulatory properties. nih.gov
Table 1: Investigated Immunomodulatory Effects of Related Cyclic Dipeptides
| Compound/Class | Pathway/Cytokine Modulated | Observed Effect in Research Models |
|---|---|---|
| Arginine-derived Cyclic Dipeptides | IL-10, IL-4 | Stimulation of production nih.gov |
| Arginine-derived Cyclic Dipeptides | TNF-α | No significant effect on production nih.gov |
| Cyclo(Phe-Pro) | NF-κB Pathway | Inhibition asm.org |
Effects on L-arginine Metabolism in Inflammatory Contexts
Cyclo-(L-arginine-L-proline) has been identified as an inhibitor of arginase, an enzyme that plays a critical role in L-arginine metabolism, particularly within inflammatory environments. L-arginine serves as a substrate for two competing enzymes: arginase and nitric oxide synthase (NOS). nih.gov The balance between the activity of these two enzymes is crucial in regulating immune responses.
In inflammatory states, there is often an upregulation of both arginase and the inducible form of NOS (iNOS). Arginase converts L-arginine to ornithine and urea (B33335), and its increased activity can deplete the local supply of L-arginine. nih.gov This depletion can limit the production of nitric oxide (NO) by iNOS, as NOS also requires L-arginine as a substrate. nih.gov NO is a key molecule in the immune response, involved in pathogen killing and immunomodulation.
By inhibiting arginase, Cyclo-(L-arginine-L-proline) can theoretically increase the bioavailability of L-arginine for NOS, thereby promoting NO production. This modulation of L-arginine metabolism is a key area of interest for its potential therapeutic applications in inflammatory diseases where arginase activity is elevated and contributes to pathology. nih.gov The ornithine produced by arginase is a precursor for the synthesis of proline and polyamines, which are involved in processes like collagen synthesis and cell proliferation, respectively. oup.com Therefore, inhibition of arginase by Cyclo-(L-arginine-L-proline) could also impact these downstream pathways.
Table 2: L-arginine Metabolizing Pathways in Inflammation
| Enzyme | Substrate | Products | Role in Inflammation | Potential Effect of Cyclo-(L-arginine-L-proline) |
|---|---|---|---|---|
| Arginase | L-arginine | L-ornithine, Urea | Depletes L-arginine, produces precursors for proline and polyamines nih.gov | Inhibition, leading to increased L-arginine availability for NOS |
| Nitric Oxide Synthase (NOS) | L-arginine | Nitric Oxide (NO), L-citrulline | Production of NO for immune defense and signaling nih.gov | Potentially enhanced activity due to increased substrate availability |
Anti-Parasitic and Anti-Microbial Research
Activity against Trypanosoma cruzi in Research Models (Chagas Disease)
While direct experimental studies on the activity of Cyclo-(L-arginine-L-proline) against Trypanosoma cruzi, the causative agent of Chagas disease, are not extensively documented, the known metabolic requirements of the parasite provide a strong rationale for its potential efficacy. Both L-proline and L-arginine are crucial for the parasite's survival and pathogenesis.
L-proline is a key metabolite for T. cruzi, involved in energy production, differentiation between life cycle stages, and resistance to osmotic and oxidative stress. nih.govplos.org The parasite relies on the uptake of proline from its environment, and the inhibition of proline transport is being explored as a potential chemotherapeutic strategy against Chagas disease. nih.gov
L-arginine metabolism is also central to the host-parasite interaction in Chagas disease. During infection, there is a notable depletion of plasma L-arginine. nih.govplos.org The host's immune response against T. cruzi involves the production of nitric oxide (NO) from L-arginine by iNOS, which is toxic to the parasite. plos.org Therefore, a compound like Cyclo-(L-arginine-L-proline) that could potentially modulate L-arginine availability or interfere with proline-dependent pathways could be of significant interest in the development of new anti-Chagasic agents.
Antifungal Activity in Model Organisms (e.g., Saccharomyces cerevisiae)
Cyclo-(L-arginine-L-proline) has demonstrated antifungal properties in research models. Specifically, it has been shown to inhibit the cell separation of the model yeast Saccharomyces cerevisiae without affecting its growth. medchemexpress.comnih.gov This suggests an interference with the final stages of cell division.
The mechanism of this antifungal activity is likely related to its function as a chitinase (B1577495) inhibitor. medchemexpress.com Chitin is an essential structural component of the fungal cell wall and the septum that forms between dividing cells. Chitinases are enzymes that hydrolyze chitin and are crucial for cell separation in yeast. By inhibiting chitinase, Cyclo-(L-arginine-L-proline) can prevent daughter cells from properly separating, leading to the observed phenotype. mdpi.com
In addition to its effects on S. cerevisiae, Cyclo-(L-arginine-L-proline) has also been found to inhibit the morphological transition of Candida albicans from its yeast form to its filamentous form, a key virulence factor for this opportunistic pathogen. medchemexpress.com
Table 3: Antifungal Activity of Cyclo-(L-arginine-L-proline)
| Organism | Activity | Potential Mechanism |
|---|---|---|
| Saccharomyces cerevisiae | Inhibition of cell separation medchemexpress.comnih.gov | Chitinase inhibition medchemexpress.commdpi.com |
| Candida albicans | Inhibition of morphological change (yeast to hyphae) medchemexpress.com | Chitinase inhibition mdpi.com |
Antibacterial Activity and Biofilm Inhibition in Bacterial Models (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Cyclic dipeptides containing arginine have shown significant antibacterial activity against clinically relevant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While studies specifically on Cyclo-(L-arginine-L-proline) are part of a broader investigation into arginine-containing peptides, the findings are promising. For instance, arginine-derived cyclic dipeptides have demonstrated potent activity against these bacteria, with a minimal inhibitory concentration (MIC) as low as 0.5 μg/ml reported for some compounds against both S. aureus and P. aeruginosa. nih.gov
A critical aspect of bacterial infections is the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix that protects them from antibiotics and the host immune system. nih.gov Arginine-containing cyclic dipeptides have also been shown to inhibit biofilm formation. nih.gov The combination of these cyclic dipeptides with conventional antibiotics, such as ampicillin, has been observed to have a synergistic effect in inhibiting bacterial growth and biofilm formation. nih.gov
It is noteworthy that other proline-containing cyclic dipeptides, such as cyclo(L-Tyr-L-Pro), have also been reported to reduce biofilm formation in P. aeruginosa. researchgate.net
Table 4: Antibacterial and Anti-biofilm Activity of Arginine-Containing Cyclic Dipeptides
| Bacterial Species | Activity | Noteworthy Findings |
|---|---|---|
| Staphylococcus aureus | Antibacterial, Anti-biofilm nih.gov | Synergistic activity with ampicillin nih.gov |
| Pseudomonas aeruginosa | Antibacterial, Anti-biofilm nih.govresearchgate.net | Synergistic activity with ampicillin nih.gov |
Antitoxin Activity (e.g., Aflatoxin production inhibition)
While there is no direct evidence of Cyclo-(L-arginine-L-proline) inhibiting aflatoxin production, other proline-containing cyclic dipeptides have been shown to possess this activity. Aflatoxins are toxic and carcinogenic compounds produced by certain species of Aspergillus fungi.
Research has demonstrated that cyclic dipeptides such as cyclo(l-Leu-l-Pro) and cyclo(l-Ala-l-Pro) can strongly inhibit the production of aflatoxins in Aspergillus parasiticus and Aspergillus flavus without affecting fungal growth. nih.gov The proposed mechanism for this inhibition is the reduction of the mRNA levels of aflR, a key regulatory gene in the aflatoxin biosynthesis pathway. nih.gov More specifically, cyclo(l-Ala-l-Pro) has been found to bind to and inhibit the activity of a glutathione S-transferase (GST) in the fungus, which in turn affects the expression of aflR. nih.gov
Given that other proline-containing cyclic dipeptides exhibit this antitoxin activity, it is plausible that Cyclo-(L-arginine-L-proline) may have a similar inhibitory effect on aflatoxin production, although this requires direct experimental verification.
Other Investigated Biological Activities in Research Models
Collagen Production Inhibition Research (mechanistic studies)
Research into the biological activities of Cyclo-(L-arginine-L-proline) has revealed its potential to interfere with collagen metabolism. Specifically, studies have indicated that this cyclic dipeptide can inhibit the deposition of triple-helical collagen. This action is significant as it can disrupt the formation and integrity of the extracellular matrix.
The precise mechanism by which Cyclo-(L-arginine-L-proline) impedes collagen deposition is an area of ongoing investigation. However, insights can be drawn from the broader class of collagen mimetic peptides (CMPs). These peptides are designed to mimic the structure of natural collagen and can anneal to damaged collagen fibers. acs.orgnih.gov By interacting with collagen, such mimetic peptides can potentially interfere with the normal processes of fibril assembly and deposition. It is plausible that Cyclo-(L-arginine-L-proline) shares a similar mechanism, whereby its structure allows it to bind to collagen molecules or intermediates, thereby preventing their proper integration into the extracellular matrix.
In the context of cancer research, the inhibition of collagen deposition is particularly relevant. The tumor microenvironment relies on a structured extracellular matrix, rich in collagen, for physical support, cell adhesion, and signaling pathways that promote tumor growth and metastasis. By disrupting this scaffold, inhibitors of collagen deposition like Cyclo-(L-arginine-L-proline) may offer a therapeutic strategy to alter the tumor microenvironment and impede cancer progression.
General Cellular Effects on Proliferation, Senescence, and Apoptosis in Relation to Target Pathways
Cyclo-(L-arginine-L-proline) has demonstrated notable effects on fundamental cellular processes, including proliferation and apoptosis, primarily investigated in cancer cell models. The compound exhibits cytostatic and cytotoxic activities, indicating its potential to both inhibit cell growth and induce cell death.
Inhibition of Cellular Proliferation:
Studies have quantified the inhibitory effect of Cyclo-(L-arginine-L-proline) on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, highlighting its potency. For instance, in human glioma U87-MG and U251 cells, the IC50 values were reported to be 5.8 µM and 18.6 µM, respectively. mdpi.com
Induction of Apoptosis:
Beyond inhibiting proliferation, Cyclo-(L-arginine-L-proline) has been shown to induce apoptosis, or programmed cell death, in cancer cells. The cytotoxic effects have been observed in various cancer cell lines. In HeLa (cervical cancer) and Caco-2 (colorectal adenocarcinoma) cells, a mixture of cyclic dipeptides including Cyclo-(L-arginine-L-proline) initiated cell death with IC50 values of 0.53 and 0.66 mg/mL, respectively. mdpi.com
The underlying target pathways for these cellular effects are likely linked to the metabolism of the constituent amino acids, L-arginine and L-proline. Both amino acids are crucial for cancer cell survival and proliferation. frontiersin.org Arginine metabolism is involved in processes such as nitric oxide synthesis and polyamine production, which are important for cell growth. nih.gov Proline metabolism is essential for protein synthesis and provides metabolic support for rapid cell division. frontiersin.org By interfering with these metabolic pathways, Cyclo-(L-arginine-L-proline) may disrupt the cellular machinery necessary for proliferation and survival, ultimately leading to apoptosis. For example, poly-L-arginine has been shown to induce apoptosis in NCI-H292 cells via the ERK1/2 signaling pathway. nih.gov
Currently, there is a lack of specific research data on the effects of Cyclo-(L-arginine-L-proline) on cellular senescence.
| Cell Line | Cancer Type | IC50 (Proliferation Inhibition) |
|---|---|---|
| U87-MG | Human Glioma | 5.8 µM |
| U251 | Human Glioma | 18.6 µM |
| Cell Line | Cancer Type | IC50 (Cytotoxicity/Apoptosis) |
|---|---|---|
| HeLa | Cervical Cancer | 0.53 mg/mL (as part of a mixture) |
| Caco-2 | Colorectal Adenocarcinoma | 0.66 mg/mL (as part of a mixture) |
Modulation of Protein Aggregation and Proteasome Activity in Cellular Models
The unique structural characteristics of Cyclo-(L-arginine-L-proline), combining a proline residue with the basic amino acid arginine, suggest its potential to modulate protein homeostasis, including protein aggregation and proteasome activity.
Modulation of Proteasome Activity:
There is growing evidence that proline- and arginine-rich peptides can function as allosteric modulators of the proteasome. acs.orgnih.govnih.gov The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in cellular health. Proline- and arginine-rich peptides have been shown to bind to the proteasome at sites distant from the catalytic core, inducing conformational changes that can either inhibit or activate its proteolytic activity. acs.orgnih.gov Specifically, some studies have indicated that these peptides can interact with the α7 subunit of the 20S proteasome, leading to a selective inhibition of the degradation of certain protein substrates. nih.gov Furthermore, research on the dipeptide repeat poly-PR, which is structurally related to Cyclo-(L-arginine-L-proline), has demonstrated a direct interaction with and inhibition of the 26S proteasome in vitro. nih.gov This body of evidence strongly suggests that Cyclo-(L-arginine-L-proline) may act as an allosteric modulator of proteasome function.
Modulation of Protein Aggregation:
The constituent amino acids of Cyclo-(L-arginine-L-proline) are known to influence protein aggregation. Arginine is widely recognized for its ability to suppress amorphous protein aggregation. nih.gov It is thought to act by binding to anionic side chains of proteins, preventing the formation of salt bridges that can lead to aggregation. nih.gov Proline, on the other hand, can act as a chemical chaperone, a molecule that assists in the proper folding of proteins and can prevent their aggregation. frontiersin.org The rigid, cyclic structure of proline can disrupt the formation of β-sheet structures, which are common in protein aggregates. While direct experimental evidence for Cyclo-(L-arginine-L-proline) in modulating protein aggregation is still emerging, the known properties of its components suggest a potential role in this process.
Methodological Advances in Studying Cyclo L Arginine L Proline Inhibition
Development of Biochemical Assays for Target Enzyme Activity and Inhibition
The primary mechanism of action for Cyclo-(L-arginine-L-proline) as an inhibitor has been elucidated through various biochemical assays targeting specific enzymes. A notable example is its inhibitory effect on prolyl oligopeptidase (POP), a serine protease. The activity of POP and its inhibition by compounds like Cyclo-(L-arginine-L-proline) can be monitored using fluorometric assays. These assays typically utilize a synthetic substrate that, when cleaved by POP, releases a fluorescent molecule, allowing for the quantification of enzyme activity. The concentration of the inhibitor required to reduce enzyme activity by 50%, known as the IC50 value, is a key parameter determined from these assays diva-portal.orgnih.govacs.org.
Similarly, the potential interaction of Cyclo-(L-arginine-L-proline) with other enzymes involved in arginine metabolism, such as nitric oxide synthases (NOS) and arginase, can be assessed. NOS activity is often measured by monitoring the conversion of radiolabeled L-arginine to L-citrulline or through colorimetric assays that detect nitric oxide production sigmaaldrich.comcaymanchem.comnih.govsigmaaldrich.comabcam.com. Arginase activity can be determined by quantifying the production of urea (B33335) from L-arginine nih.gov. Furthermore, the inhibitory potential against dipeptidyl peptidase-IV (DPP-IV), another enzyme relevant to proline-containing peptides, is commonly evaluated using chromogenic or fluorogenic substrates ul.ieresearchgate.netul.iemdpi.comresearchgate.net.
Table 1: Biochemical Assays for Studying Cyclo-(L-arginine-L-proline) Inhibition
| Target Enzyme | Assay Principle | Measured Product/Signal | Key Parameter |
| Prolyl Oligopeptidase (POP) | Cleavage of a fluorogenic substrate | Fluorescence | IC50 |
| Nitric Oxide Synthase (NOS) | Conversion of L-arginine to L-citrulline and NO | Radiolabeled L-citrulline or colorimetric NO detection | Inhibition constant (Ki) |
| Arginase | Hydrolysis of L-arginine to urea and L-ornithine | Urea concentration | IC50 |
| Dipeptidyl Peptidase-IV (DPP-IV) | Cleavage of a chromogenic/fluorogenic substrate | Colorimetric or fluorescent signal | IC50 |
Advanced Cell-Based Assays for Cellular Response and Pathway Analysis
To understand the effects of Cyclo-(L-arginine-L-proline) in a more physiologically relevant context, advanced cell-based assays are employed. These assays move beyond simple enzyme inhibition to explore the broader cellular consequences of target engagement. sigmaaldrich.compharmaron.comnuvisan.com For instance, the impact of Cyclo-(L-arginine-L-proline) on cellular signaling pathways can be investigated. This includes examining its influence on immune modulation, such as the enhancement of T-cell activation, which can be studied using co-culture systems of immune cells.
The modulation of pathways related to inflammation and cell viability can also be assessed. For example, in studies of prolyl oligopeptidase inhibitors, cell-based assays have been used to measure the production of inflammatory cytokines like IL-6 and to assess cell viability through methods like the MTT assay, which measures metabolic activity. nih.govmdpi.com Furthermore, the effect of inhibitors on pathways involved in extracellular matrix deposition can be evaluated by monitoring collagen synthesis in relevant cell lines.
Application of Advanced Spectroscopic and Structural Techniques for Binding Characterization
To visualize and characterize the precise molecular interactions between Cyclo-(L-arginine-L-proline) and its target enzymes, advanced spectroscopic and structural techniques are indispensable. High-resolution X-ray crystallography has been instrumental in revealing how similar cyclic peptides bind to the active sites of their target enzymes. This technique provides a three-dimensional atomic-level view of the inhibitor-enzyme complex, elucidating key interactions that are crucial for inhibitory activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to study these interactions in solution. Multidimensional NMR can provide insights into the conformation of the cyclic peptide and how it changes upon binding to its target, which is particularly important for understanding the structure-activity relationship of conformationally constrained molecules like Cyclo-(L-arginine-L-proline). nih.gov
Integration of Omics Approaches (e.g., Metabolomics for Arginine/Proline Pathways)
The integration of "omics" technologies, particularly metabolomics, offers a systems-level view of the metabolic perturbations caused by Cyclo-(L-arginine-L-proline). Metabolomics studies can comprehensively analyze the changes in small molecule metabolites within a biological system, providing a functional readout of cellular state. By applying metabolomics, researchers can investigate how the inhibition of specific enzymes by Cyclo-(L-arginine-L-proline) affects the broader arginine and proline metabolic pathways. researchgate.netresearchgate.netnih.govwikipedia.org
This approach can reveal unexpected metabolic shifts and identify novel biomarkers of the inhibitor's activity. For example, analyzing the levels of arginine, proline, and their various metabolites can provide a detailed picture of the metabolic consequences of enzyme inhibition in cancer cells or other disease models. nih.govresearchgate.net
Development and Utilization of Relevant In Vitro and In Vivo Animal Models for Efficacy Assessment
The translation of in vitro findings into a whole-organism context requires the use of relevant in vitro and in vivo animal models. For assessing the potential therapeutic efficacy of Cyclo-(L-arginine-L-proline), various animal models of disease are employed. For instance, in the context of neurological disorders, where prolyl oligopeptidase inhibitors have been studied, animal models of neurodegeneration are utilized to evaluate the compound's ability to improve cognitive function or other disease-related phenotypes. nih.gov
In cancer research, immunocompetent mouse models are essential for evaluating the immune-modulating properties of inhibitors like Cyclo-(L-arginine-L-proline), especially when investigating its potential in combination with immunotherapies. Furthermore, animal models of inflammatory conditions can be used to assess the anti-inflammatory effects of the compound. The choice of the animal model is critical and depends on the specific therapeutic area being investigated. nih.gov
Computational Modeling and Rational Inhibitor Design Strategies
Computational modeling and rational design strategies play a crucial role in understanding the structure-activity relationships of inhibitors and in the development of more potent and selective analogs. Molecular docking simulations can predict the binding mode of Cyclo-(L-arginine-L-proline) within the active site of its target enzyme, providing insights that can guide the design of new derivatives.
By systematically modifying the structure of Cyclo-(L-arginine-L-proline), for example, by altering the stereochemistry or introducing different functional groups, researchers can explore how these changes affect binding affinity and inhibitory potency. This iterative process of design, synthesis, and testing, informed by computational models, accelerates the development of optimized inhibitors with improved therapeutic potential. nih.govnih.gov
Future Research Directions and Translational Perspectives
Elucidating Novel Biological Targets and Off-Targets for Deeper Understanding
Initial research identified Cyclo-(L-arginine-L-proline), also known as CI-4, as an inhibitor of family 18 chitinases. This inhibitory action is thought to mimic the structure of reaction intermediates in the enzyme's active site. ebi.ac.uk Beyond chitinases, arginase has been identified as another significant target. By modulating arginine metabolism, Cyclo-(L-arginine-L-proline) can influence immune responses, which is particularly relevant in the context of cancer immunotherapy.
Future investigations should focus on comprehensive target deconvolution studies to identify additional novel biological targets. This could involve affinity-based proteomics, chemical proteomics, and computational modeling to screen for interactions with a wide array of proteins. Understanding the full spectrum of its molecular interactions is crucial.
Equally important is the characterization of its off-target effects. While the rigid structure of cyclic dipeptides generally confers higher specificity compared to their linear counterparts, off-target binding can still occur and may lead to unforeseen biological consequences. nih.gov Systematic screening against a panel of receptors, enzymes, and ion channels will be essential to build a comprehensive selectivity profile. This deeper understanding of both on-target and off-target activities will provide a more complete picture of the compound's mechanism of action and guide the development of more selective analogues.
Rational Design and Synthesis of More Potent and Selective Analogues for Research
The development of more potent and selective analogues of Cyclo-(L-arginine-L-proline) is a key area for future research. The synthesis of this cyclic dipeptide can be achieved through methods like solid-phase peptide synthesis (SPPS), which allows for precise control over stereochemistry. This technique facilitates the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Key structural features that can be systematically modified include:
The guanidinium (B1211019) group of arginine: Modifications to this group could influence binding affinity and selectivity for different targets.
Stereochemistry: The stereochemical configuration of both the arginine and proline residues has been shown to be critical for biological activity. For instance, all-L configurations generally exhibit higher bioactivity in mammalian systems. Research on stereoisomers, such as Cyclo(L-Pro-D-Arg), has revealed different activity profiles, including antibacterial and antitumor effects. nih.govnih.gov
Computational modeling and structure-based drug design will be invaluable in this process. By docking proposed analogues into the crystal structures of target enzymes like chitinases, researchers can predict binding affinities and guide synthetic efforts. ebi.ac.uk The goal is to develop analogues with enhanced potency for specific targets while minimizing off-target interactions.
Strategies for Enhancing In Vivo Efficacy and Specificity in Preclinical Research Models
Translating the in vitro activity of Cyclo-(L-arginine-L-proline) into in vivo efficacy requires overcoming several challenges, including delivery to the target site, metabolic stability, and potential toxicity. While cyclic dipeptides are generally more resistant to proteolytic degradation than linear peptides, their pharmacokinetic properties can still be improved.
Future research should explore various strategies to enhance in vivo performance in preclinical models:
Formulation strategies: The development of novel formulations, such as encapsulation in nanoparticles or liposomes, could improve solubility, prolong circulation time, and facilitate targeted delivery.
Prodrug approaches: Modification of the molecule into a prodrug that is activated at the target site could enhance specificity and reduce systemic exposure.
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the half-life of peptide-based therapeutics.
The choice of preclinical model is also critical. For cancer research, patient-derived xenograft (PDX) models and humanized mouse models can provide more clinically relevant data than traditional cell line-derived xenografts. nih.gov In the context of neuroinflammation, transgenic mouse models of neurodegenerative diseases will be essential to evaluate the therapeutic potential of Cyclo-(L-arginine-L-proline) and its analogues. nih.govmdpi.com
Understanding Mechanisms of Resistance in Pathogen and Cancer Research Models
As with any antimicrobial or anticancer agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms by which pathogens or cancer cells might become resistant to Cyclo-(L-arginine-L-proline) is crucial for the long-term development of this class of inhibitors.
In pathogen research, potential resistance mechanisms could include:
Altered drug uptake: Mutations in transporters responsible for the uptake of the cyclic dipeptide could reduce its intracellular concentration.
Target modification: Mutations in the target enzyme, such as chitinase (B1577495), could reduce the binding affinity of the inhibitor.
Drug efflux: Upregulation of efflux pumps that actively transport the compound out of the cell.
In cancer research, resistance mechanisms could be more complex and involve:
Activation of alternative signaling pathways: Cancer cells may bypass the inhibited pathway by activating compensatory signaling cascades.
Changes in the tumor microenvironment: Alterations in the tumor microenvironment could limit the access of the inhibitor to the cancer cells or promote a more resistant phenotype.
Future studies should involve generating resistant cell lines or isolates in the laboratory through prolonged exposure to the inhibitor. Whole-genome sequencing and transcriptomic analysis of these resistant models can then be used to identify the genetic and molecular changes responsible for the resistance phenotype.
Exploration of Synergistic Effects with Other Research Modalities in Preclinical Studies
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of Cyclo-(L-arginine-L-proline) with other therapeutic modalities could unlock new treatment paradigms.
In oncology, the immune-modulating properties of Cyclo-(L-arginine-L-proline) make it an attractive candidate for combination with immunotherapy. By inhibiting arginase, the compound can counteract the immune-suppressive effects of myeloid-derived suppressor cells (MDSCs) and enhance T-cell activation. Combining it with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, could lead to a more robust and durable anti-tumor immune response. nih.gov Preclinical studies in immunocompetent mouse models of cancer will be essential to test these combinations.
In the context of infectious diseases, combining Cyclo-(L-arginine-L-proline) with existing antifungal or antibacterial agents could lower the required dose of each agent, potentially reducing toxicity and overcoming resistance. The synergistic potential should be evaluated using in vitro checkerboard assays followed by in vivo studies in relevant infection models.
Expanding the Research Scope to New Therapeutic Areas Based on Mechanistic Insights
The known biological activities of Cyclo-(L-arginine-L-proline) suggest its potential application in a variety of therapeutic areas beyond its initial discovery as a chitinase inhibitor.
Neuroinflammation and Neurodegenerative Diseases: The anti-inflammatory properties of related cyclic dipeptides, such as Cyclo(His-Pro), have been demonstrated in models of neuroinflammation. nih.govmdpi.com Given that neuroinflammation is a key component of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease, investigating the effects of Cyclo-(L-arginine-L-proline) in this context is a logical next step. Its ability to cross the blood-brain barrier would be a critical factor in its potential as a neurotherapeutic agent.
Inflammatory Disorders: Preclinical evidence suggests that Cyclo-(L-arginine-L-proline) may have therapeutic potential in inflammatory conditions like rheumatoid arthritis. Further research should explore its efficacy in other inflammatory and autoimmune disease models, focusing on its ability to modulate cytokine production and immune cell function.
Cardiovascular Diseases: The L-arginine component of the dipeptide is a substrate for nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health. nih.gov While the effects of L-arginine supplementation on the cardiovascular system are complex, the unique properties of Cyclo-(L-arginine-L-proline) may offer a more targeted approach to modulating nitric oxide signaling in cardiovascular diseases.
The table below provides a summary of the inhibitory and biological activities of Cyclo-(L-arginine-L-proline) and its related compounds based on available research findings.
| Compound Name | Target/Activity | Research Model | Key Findings |
| Cyclo-(L-arginine-L-proline) | Chitinase Inhibitor | Enzyme Assays | Identified as CI-4, an inhibitor of family 18 chitinases. |
| Arginase Inhibitor | Immune Cell Co-cultures | Enhances T-cell activation by counteracting MDSC-mediated immune suppression. | |
| Anticancer Activity | U87-MG (glioma) cells | IC50 of 5.8 µM, indicating significant proliferation inhibition. | |
| Anticancer Activity | HCT-116 (colon cancer) cells | IC50 of 21.4 µM, showing moderate cytotoxicity. | |
| Anticancer Activity | OVCAR-8 (ovarian cancer) cells | IC50 of 18.3 µM, demonstrating moderate cytotoxicity. | |
| Anti-inflammatory Activity | Preclinical models of rheumatoid arthritis | Potential to inhibit joint inflammation and bone loss. | |
| Cyclo(L-Pro-D-Arg) | Antibacterial Activity | Klebsiella pneumoniae | Significant antibacterial activity. nih.govnih.gov |
| Antitumor Activity | HeLa (cervical cancer) cells | IC50 of 50 µg/mL. nih.gov | |
| Cyclo(His-Pro) | Anti-inflammatory/Neuroprotective | Glial and neuronal cell cultures, animal models of neuroinflammation | Reduces neuroinflammation and endoplasmic reticulum stress. nih.govmdpi.com |
Q & A
Basic: What experimental models are recommended for initial screening of Cyclo-(L-arginine-L-proline) inhibitor efficacy in cancer research?
Answer:
For preliminary efficacy screening, utilize in vitro fibroblast growth inhibition assays to assess collagen suppression, as collagen deposition inhibition is a key mechanism (e.g., cis-4-Hydroxy-L-proline models) . Pair this with apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines (e.g., mammary tumor models) to evaluate dose-dependent cytotoxicity. For in vivo validation, use chemically induced tumor models (e.g., N-nitroso-N-methylurea in rats) to monitor tumor growth suppression and glutathione peroxidase upregulation .
Basic: What biochemical pathways are primarily targeted by Cyclo-(L-arginine-L-proline) inhibitors in oncological studies?
Answer:
Key pathways include:
- Oxidative stress modulation : Upregulation of glutathione peroxidase, enhancing cellular antioxidant defenses .
- Collagen biosynthesis inhibition : Blockade of triple-helical collagen deposition, disrupting tumor microenvironment support .
- Apoptosis induction : Activation of caspase cascades via mitochondrial pathways, observed in mammary tumor models .
Advanced: How can solvent systems be optimized for Cyclo-(L-arginine-L-proline) nanostructure self-assembly in drug delivery applications?
Answer:
Based on cyclo-(D-Trp-Tyr) nanotube synthesis protocols, dissolve the inhibitor in ethanol-water mixtures (e.g., 50% v/v) and allow gas-phase equilibration for 48–72 hours to promote self-assembly. Adjust ethanol concentration to control nanotube morphology and harvest via solvent evaporation . Validate structural integrity using TEM and dynamic light scattering (DLS).
Advanced: What strategies resolve contradictions in collagen suppression data across tumor microenvironments?
Answer:
Discrepancies may arise due to microenvironment heterogeneity. To address this:
- Use 3D co-culture models (e.g., cancer-associated fibroblasts + tumor cells) to mimic in vivo conditions.
- Quantify collagen deposition via polarized light microscopy or Masson’s trichrome staining .
- Compare results across multiple tumor types (e.g., breast vs. lung cancer models) to identify tissue-specific effects .
Methodological: What statistical frameworks are essential for analyzing dose-response relationships in inhibitor studies?
Answer:
- Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Ensure compliance with ethical guidelines by declaring IRB approval and sample size justification in study design .
Advanced: How can structural modifications enhance this compound selectivity for receptor-ligand interactions?
Answer:
- Introduce D-amino acids or hydrophobic side chains (e.g., cyclo-(D-Trp-Tyr)) to improve receptor binding affinity and metabolic stability .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., KD values) to targets like uPAR .
Basic: What ethical considerations are critical for in vivo studies involving Cyclo-(L-arginine-L-proline) inhibitors?
Answer:
- Obtain IACUC approval (specify committee name/approval date) and adhere to the 3Rs principle (Replacement, Reduction, Refinement).
- For tumor studies, define humane endpoints (e.g., tumor volume ≤10% body weight) and analgesia protocols .
Advanced: How can researchers integrate Cyclo-(L-arginine-L-proline) inhibitors with existing therapies to overcome drug resistance?
Answer:
- Combine with DNA-damaging agents (e.g., topotecan) or kinase inhibitors in sequential dosing schedules to assess synergistic effects.
- Monitor resistance markers (e.g., ABC transporter upregulation) via qPCR or flow cytometry .
Methodological: What techniques validate the structural integrity of synthesized Cyclo-(L-arginine-L-proline) inhibitors?
Answer:
- LC-MS/MS : Confirm molecular weight and purity (≥95% by HPLC) .
- Circular dichroism (CD) : Assess secondary structure in solution.
- X-ray crystallography : Resolve cyclic conformation, particularly for stereoisomers .
Advanced: What computational tools predict off-target interactions of Cyclo-(L-arginine-L-proline) inhibitors?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
